![molecular formula C9H9ClN4O B1529148 3-(2-氨基乙基)-7-氯苯并[d][1,2,3]三嗪-4(3H)-酮 CAS No. 1955524-25-0](/img/structure/B1529148.png)
3-(2-氨基乙基)-7-氯苯并[d][1,2,3]三嗪-4(3H)-酮
描述
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
与“3-(2-氨基乙基)-7-氯苯并[d][1,2,3]三嗪-4(3H)-酮”结构相似的化合物已被合成并测试其对不同菌株细菌和真菌的抗菌活性 . 结果显示对几乎所有菌株均具有良好至中等活性 .
抗过敏药物合成
组胺是一种参与多种复杂生理过程的生物活性物质,在过敏性疾病的病理生理机制中起着重要作用 . 结构类似于“3-(2-氨基乙基)-7-氯苯并[d][1,2,3]三嗪-4(3H)-酮”的化合物可能被用于抗过敏药物的合成 .
α-葡萄糖苷酶抑制
基于苯并[d][1,2,3]三唑-1-基-吡唑的新化合物,其结构与“3-(2-氨基乙基)-7-氯苯并[d][1,2,3]三嗪-4(3H)-酮”相似,已显示出显著的α-葡萄糖苷酶抑制作用 . 这可能对治疗糖尿病等疾病有用。
抗癌应用
与“3-(2-氨基乙基)-7-氯苯并[d][1,2,3]三嗪-4(3H)-酮”结构相似的化合物已显示出显著的抗癌活性 . 这表明该化合物在开发新型抗癌药物方面具有潜在应用价值。
抗氧化应用
与显示出抗癌活性的相同化合物也已证明具有抗氧化活性 . 这表明该化合物在预防由氧化应激引起的疾病方面具有潜在应用价值。
作用机制
Target of Action
Similar compounds have been known to interact with histamine receptors, particularly the h1 receptor . These receptors are G protein-coupled receptors (GPCRs) with different physiological functions .
Mode of Action
For instance, the activation of the H1 receptor can lead to an increase in Ca2+ concentration, thereby increasing vasodilation and capillary permeability .
Biochemical Pathways
Compounds that interact with histamine receptors can affect a variety of physiological processes, including allergic reactions .
Result of Action
Activation of h1 receptors can lead to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Action Environment
It’s known that environmental factors can influence the action of similar compounds, particularly in terms of how they interact with their targets .
生化分析
Biochemical Properties
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with histamine receptors, particularly the H1 receptor . This interaction is crucial as it influences the compound’s role in allergic reactions and inflammation. The compound’s structure allows it to bind effectively to these receptors, thereby modulating their activity and leading to potential therapeutic effects.
Cellular Effects
The effects of 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of phosphatidase C through G proteins, leading to an increase in intracellular calcium levels . This cascade of events can result in various cellular responses, including changes in vasodilation, capillary permeability, and smooth muscle contraction. These effects are particularly relevant in the context of allergic reactions and inflammatory responses.
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. The compound’s triazine ring structure allows it to interact with histamine receptors, leading to the inhibition of histamine-mediated responses . Additionally, the compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in inflammatory pathways. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the context of inflammation and allergic responses.
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, particularly in reducing inflammation and allergic reactions . At higher doses, there can be toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound’s metabolism can influence its efficacy and potential side effects. Studies have shown that the compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall health.
Transport and Distribution
The transport and distribution of 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one within cells and tissues are important for understanding its therapeutic potential. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, thereby affecting its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
3-(2-aminoethyl)-7-chloro-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-6-1-2-7-8(5-6)12-13-14(4-3-11)9(7)15/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZABDVJLFRRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



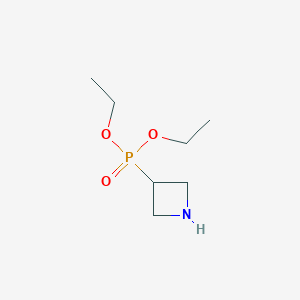

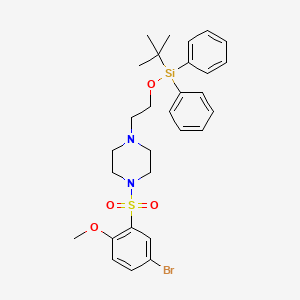

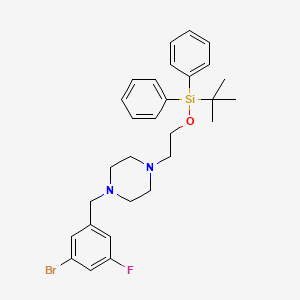

![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)
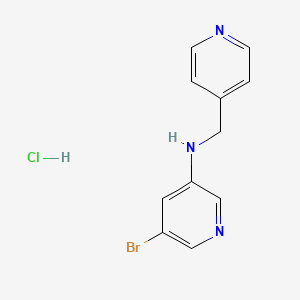
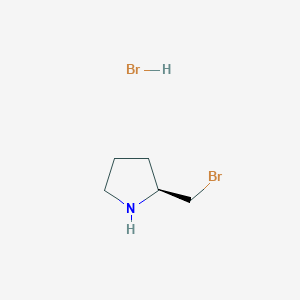
![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)
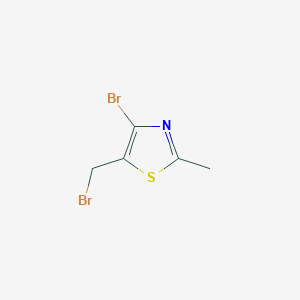

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)
